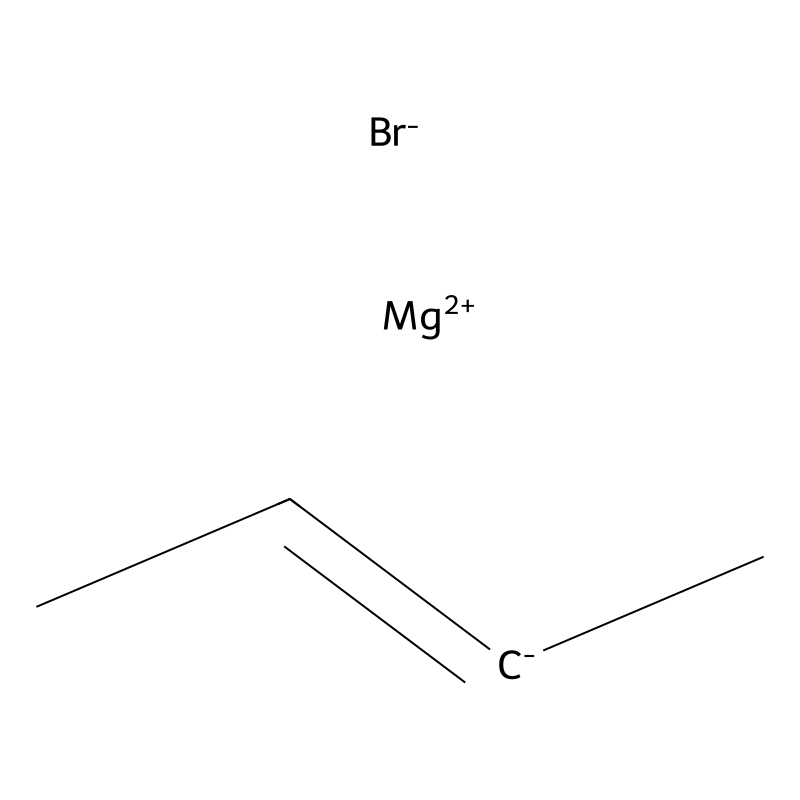

1-Methyl-1-propenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthesis of Terpenoids: Isoprene is a fundamental building block for a vast family of natural products called terpenoids. 1-Methyl-1-propenylmagnesium bromide acts as a one-carbon elongating agent, allowing for the introduction of the isoprene unit into organic molecules. This proves useful in the synthesis of complex terpenoid structures found in pharmaceuticals, fragrances, and natural pigments PubChem, CID 3597816.

Safety Considerations

It's important to note that 1-Methyl-1-propenylmagnesium bromide is a highly reactive compound. Here are some key safety points to consider when working with it in research settings:

- Highly Flammable: The presence of the magnesium-bromine bond makes 1-Methyl-1-propenylmagnesium bromide pyrophoric, meaning it ignites spontaneously upon contact with air or moisture Fisher Scientific.

- Reacts violently with water: Due to its strong basic character, 1-Methyl-1-propenylmagnesium bromide reacts violently upon contact with water, releasing flammable gases Sigma-Aldrich: .

- Skin and eye irritant: Exposure to 1-Methyl-1-propenylmagnesium bromide can cause severe skin burns and eye damage Fisher Scientific scientific/11905981.

1-Methyl-1-propenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its chemical formula is C₄H₇BrMg, and it features a carbon chain with a double bond, making it a useful intermediate in organic synthesis. This compound is typically encountered as a solution in tetrahydrofuran (THF) or other suitable solvents, where it exhibits high reactivity, particularly towards electrophiles. The presence of the magnesium atom allows for nucleophilic attack on various substrates, facilitating a range of synthetic transformations .

MPMB poses several safety hazards:

- Flammability: MPMB solutions are flammable and should be handled with appropriate precautions near ignition sources.

- Air and Moisture Sensitivity: Exposure to air or moisture can lead to decomposition and release of flammable gases. MPMB should be handled under inert atmosphere using dry solvents and techniques.

- Skin and Eye Irritation: Contact with MPMB can cause severe skin and eye irritation. Proper personal protective equipment (PPE) like gloves, goggles, and lab coat is essential.

- Toxicity: Data on specific toxicity is limited, but as with most Grignard reagents, MPMB should be assumed to be toxic and handled accordingly.

1-Methyl-1-propenylmagnesium bromide participates in several notable reactions:

- Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols. For example:

- Formation of Alkenes: It can undergo elimination reactions to yield alkenes when treated with protic solvents.

- Cross-Coupling Reactions: This Grignard reagent can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form biaryl compounds.

These reactions highlight its utility in synthesizing complex organic molecules and functional groups .

The synthesis of 1-methyl-1-propenylmagnesium bromide typically involves the reaction of 1-methyl-1-propene with magnesium bromide in an anhydrous solvent like THF:

- Preparation: Magnesium turnings are added to a flask containing dry THF.

- Addition of Alkene: 1-Methyl-1-propene is then introduced under inert atmosphere conditions.

- Reaction Monitoring: The reaction is monitored until all magnesium has reacted, indicated by the disappearance of magnesium turnings.

This method ensures the formation of the Grignard reagent while minimizing moisture exposure, which can lead to hydrolysis .

1-Methyl-1-propenylmagnesium bromide finds applications in various fields:

- Organic Synthesis: Used extensively for constructing complex organic molecules through nucleophilic addition and coupling reactions.

- Pharmaceutical Development: Serves as an intermediate in synthesizing active pharmaceutical ingredients.

- Material Science: Employed in the development of polymers and other materials through cross-linking mechanisms .

The interaction studies involving 1-methyl-1-propenylmagnesium bromide primarily focus on its reactivity with electrophiles and its stability in different solvents. Due to its high reactivity, it readily interacts with moisture and air, leading to hydrolysis or oxidation. Studies indicate that careful handling under inert conditions is crucial for maintaining its integrity and reactivity .

Several compounds exhibit structural or functional similarities to 1-methyl-1-propenylmagnesium bromide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-1-propenylmagnesium bromide | Grignard Reagent | Similar reactivity but different positional isomerism |

| Phenylmagnesium bromide | Aromatic Grignard Reagent | Used for forming biaryl compounds |

| Vinylmagnesium bromide | Alkenyl Grignard Reagent | Reacts with carbonyls to form allylic alcohols |

Uniqueness

The uniqueness of 1-methyl-1-propenylmagnesium bromide lies in its specific structure that allows for selective reactions with electrophiles due to the presence of both alkene and nucleophilic sites. This makes it particularly valuable for synthesizing branched-chain alcohols and complex organic frameworks that are less accessible through other Grignard reagents .